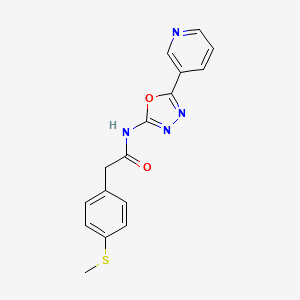

2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound characterized by its unique combination of aromatic, heterocyclic, and acetamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials:

4-(Methylthio)aniline

3-Pyridinecarboxylic acid

Acetic anhydride

Hydrazine hydrate

Reaction Steps:

Step 1: Formation of the intermediate oxadiazole ring by reacting 3-pyridinecarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent, typically phosphorus oxychloride, under reflux conditions.

Step 2: Nucleophilic substitution reaction between the intermediate and 4-(methylthio)aniline to form the acetamide linkage. This step usually requires a base such as triethylamine and is conducted in an organic solvent like dichloromethane.

Step 3: Purification through recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

On an industrial scale, the synthesis of 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide might employ continuous flow reactors to ensure better control over reaction conditions, improved yields, and scalability. The use of automated purification systems ensures high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups (if present) on the phenyl ring can undergo reduction to amines using catalytic hydrogenation or reducing agents like tin chloride.

Substitution: Electrophilic aromatic substitution reactions on the phenyl or pyridine rings can introduce various functional groups, such as halogens or alkyl chains, using reagents like bromine or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-Chloroperbenzoic acid

Reduction: Hydrogen gas with a palladium catalyst, Tin(II) chloride

Substitution: Bromine in acetic acid, Alkyl halides in the presence of a Lewis acid catalyst

Major Products

Sulfoxides and sulfones from oxidation of the methylthio group

Amines from reduction of nitro groups

Halogenated or alkylated derivatives from substitution reactions

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysts: The compound's structure allows it to act as a ligand in coordination chemistry, forming stable complexes with transition metals, useful in catalytic applications.

Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biology and Medicine

Drug Development: Due to its potential bioactivity, it is being explored for its therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

Biochemical Probes: The compound can be used as a probe to study enzyme activities and receptor binding due to its specificity and affinity.

Industry

Agriculture: It may be used in the formulation of novel pesticides or herbicides, exploiting its ability to interact with specific biochemical pathways in pests or weeds.

Polymers: The compound's structure can be modified to create novel polymers with unique mechanical and thermal properties.

Wirkmechanismus

The exact mechanism of action for 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide varies depending on its application.

In drug development: The compound may inhibit specific enzymes or receptors, disrupting key biological pathways and leading to therapeutic effects. Its interaction with DNA or proteins can alter their function or expression.

In agriculture: It could inhibit essential enzymes in pests or weeds, leading to their death or growth inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-(Methylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

2-(4-(Methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

The position of the pyridine nitrogen affects the electronic properties and biological activity, making 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide unique in its binding affinities and reaction profiles.

The presence of the methylthio group provides specific steric and electronic effects that influence the compound's reactivity and interactions with biological targets.

That's a crash course on your compound. Got any more gems to dive into?

Biologische Aktivität

2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methylthio group, a pyridine ring, and an oxadiazole moiety. Its molecular formula is C13H14N4OS, with a molecular weight of 278.34 g/mol. The presence of the oxadiazole ring is significant for its biological properties, as this scaffold is known for various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

1. Acetylcholinesterase Inhibition

A study highlighted the compound's ability to inhibit AChE effectively, with an IC50 value indicating significant potency. This inhibition is critical as it can enhance cholinergic transmission in the brain, potentially improving cognitive functions in patients with Alzheimer's disease.

2. Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems:

- AChE Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

- Antimicrobial Mechanism : The compound may disrupt the integrity of bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have investigated this compound's effects in vivo and in vitro:

- Neuroprotective Effects : In animal models, administration of the compound resulted in improved cognitive performance on memory tasks compared to controls. These findings suggest potential therapeutic benefits for neurodegenerative conditions.

- In Vivo Efficacy Against Infections : In a murine model of infection, treatment with this compound led to reduced bacterial load and improved survival rates compared to untreated groups.

Eigenschaften

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-23-13-6-4-11(5-7-13)9-14(21)18-16-20-19-15(22-16)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRMKRGBKJLBSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.